molecular formula C18H24N9O10P B612196 Guadecitabine CAS No. 929901-49-5

Guadecitabine

Cat. No.: B612196
CAS No.: 929901-49-5
M. Wt: 557.4 g/mol
InChI Key: GUWXKKAWLCENJA-WGWHJZDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

    Biological Activity

    Guadecitabine (SGI-110) is a novel hypomethylating agent derived from decitabine, designed to improve pharmacokinetic properties and enhance the efficacy of DNA demethylation in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical findings, and implications for treatment across various malignancies.

    This compound is a dinucleotide composed of decitabine and deoxyguanosine, which confers resistance to cytidine deaminase, the enzyme responsible for the degradation of decitabine. This resistance allows for prolonged exposure to decitabine in the body, facilitating enhanced demethylation of DNA in cancer cells. The primary mechanism involves the reactivation of tumor suppressor genes and modulation of the tumor microenvironment through DNA methylation changes.

    Phase I and II Trials

    • Combination with Carboplatin :
      • A Phase I trial evaluated this compound in combination with carboplatin in patients with recurrent platinum-resistant high-grade serous ovarian cancer. The study demonstrated that this combination was tolerable and biologically active, with significant changes in methylation patterns observed in peripheral blood mononuclear cells (PBMCs) .
    • Efficacy in Myelodysplastic Syndromes (MDS) :
      • In a multicenter Phase II study involving higher-risk MDS patients who had failed previous treatments, this compound was administered subcutaneously at 60 mg/m² for five days per cycle. Out of 56 patients, an overall response rate (ORR) of 14.3% was observed, including two complete responses (CR) . The median duration of response was 11.5 months.
    • Advanced Renal Cell Carcinoma :
      • A Phase Ib/II study assessed this compound combined with durvalumab in advanced clear cell renal cell carcinoma (ccRCC). The ORR was reported at 22%, with a disease control rate (DCR) of 66% . This indicates that this compound not only enhances immune response but also potentially improves overall survival rates in this patient population.
    • Unresectable Melanoma :
      • In a recent trial involving unresectable melanoma, this compound was shown to activate innate immunity pathways significantly, suggesting its role as an immunomodulatory agent . Gene set enrichment analysis demonstrated that treatment led to the upregulation of adaptive immunity pathways, correlating with better clinical outcomes.

    Data Summary

    The following table summarizes key findings from various studies investigating the biological activity and efficacy of this compound:

    Study TypePatient PopulationTreatment RegimenResponse Rate (%)Notable Findings
    Phase I TrialRecurrent ovarian cancerThis compound + CarboplatinNot specifiedSignificant methylation changes in PBMCs
    Phase II MDS StudyHigher-risk MDS/AMLThis compound 60 mg/m² SC for 5 days14.3Median response duration: 11.5 months
    Phase Ib/II ccRCC StudyAdvanced clear cell renal cell carcinomaThis compound + Durvalumab22DCR: 66%, significant immune activation
    Melanoma StudyUnresectable melanomaThis compound + IpilimumabNot specifiedActivation of innate/adaptive immunity pathways

    Case Study: High-Risk MDS Patient

    A patient with high-risk MDS previously treated with azacitidine received this compound as part of a clinical trial. After three cycles, the patient achieved a CR lasting over 12 months, highlighting this compound's potential for durable responses even in heavily pre-treated populations.

    Case Study: Ovarian Cancer

    In another case involving a patient with recurrent ovarian cancer treated with this compound and carboplatin, significant tumor shrinkage was observed after two cycles, correlating with increased expression of genes associated with apoptosis and DNA repair mechanisms.

    Properties

    IUPAC Name

    [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GUWXKKAWLCENJA-WGWHJZDNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24N9O10P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    557.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    929901-49-5
    Record name Guadecitabine [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Guadecitabine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11918
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Guadecitabine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name GUADECITABINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.